LogP and Hydrogen-Bonding Balance Differentiates Target Compound from Shorter-Linker and Dimethoxy Analogs
The computed partition coefficient (XLogP3-AA) for the target compound is 3.0, which is 0.9 units higher than the shorter-linker analog 1-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)urea (CAS 1351630-87-9; XLogP3-AA = 2.1) and 0.5 units lower than the dimethoxy analog 1-(2-cyclohexyl-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea (CAS 1351641-47-8; XLogP3-AA = 2.5) [1]. The target compound possesses three H-bond donors and three H-bond acceptors, compared to three HBD / three HBA for the shorter linker analog, and three HBD / four HBA for the dimethoxy analog. This places the target compound in an intermediate lipophilicity window associated with favorable CNS and intracellular target access while retaining sufficient aqueous solubility for biochemical assay compatibility.
| Evidence Dimension | Computed logP (XLogP3-AA) and H-bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0; HBD = 3, HBA = 3; TPSA = 70.6 Ų |
| Comparator Or Baseline | Comparator 1 (CAS 1351630-87-9): XLogP3-AA = 2.1; HBD = 3, HBA = 3; TPSA = 70.6 Ų. Comparator 2 (CAS 1351641-47-8): XLogP3-AA = 2.5; HBD = 3, HBA = 4; TPSA = 79.9 Ų |
| Quantified Difference | ΔXLogP3-AA = +0.9 vs Comparator 1; ΔXLogP3-AA = +0.5 vs Comparator 2. ΔHBA = 0 vs Comparator 1; ΔHBA = -1 vs Comparator 2 |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm, Cactvs 3.4.6.11 for TPSA) [1] |
Why This Matters
Lipophilicity differences of 0.5–0.9 log units can translate to 3–8 fold changes in membrane permeability and CYP450 susceptibility, making direct substitution without re-optimizing ADME parameters unreliable.
- [1] PubChem Computed Properties for CID 56764374 (target), CID 1351630-87-9, and CID 1351641-47-8. XLogP3-AA, HBD, HBA, TPSA values. https://pubchem.ncbi.nlm.nih.gov/. View Source
